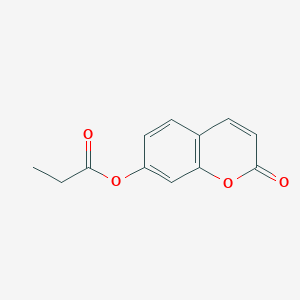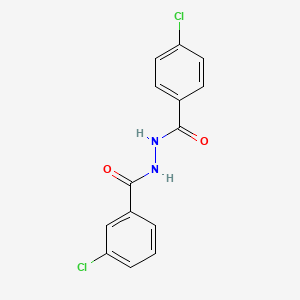
N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, also known as MTB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTB is a thiazole derivative that has been extensively studied for its pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects.
作用機序
The exact mechanism of action of N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is not fully understood. However, it has been suggested that N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide exerts its pharmacological effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to inhibit the growth of cancer cells and the aggregation of amyloid beta peptides. In addition, N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been found to have antioxidant properties, which may contribute to its pharmacological effects.
実験室実験の利点と制限
N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and there is limited information on its toxicity and pharmacokinetics.
将来の方向性
There are several future directions for research on N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide. One area of interest is the development of more potent and selective analogs of N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide for use in the treatment of various diseases. Another area of interest is the investigation of the toxicity and pharmacokinetics of N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, which will be important for the development of potential therapeutic applications. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide and its potential use in the treatment of Alzheimer's disease.
合成法
N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using column chromatography to obtain pure N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide.
科学的研究の応用
N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been widely studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Additionally, N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid beta peptides.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12-19-16(11-23-12)13-7-9-14(10-8-13)18(21)20-15-5-3-4-6-17(15)22-2/h3-11H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISWQQFCGDRMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-methylphenyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5772778.png)


![5-chloro-2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5772789.png)
![2-{4-[(2-hydroxyphenyl)amino]-2-quinazolinyl}phenol](/img/structure/B5772795.png)

![N-1-naphthyl-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5772813.png)
![3-[(diphenylboryl)amino]-4,4,4-trifluoro-2-[N-(2-furylmethyl)ethanimidoyl]-1-phenyl-2-buten-1-one](/img/structure/B5772829.png)
![ethyl 3-{[3-(2-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5772846.png)

![2-methyl-N-{4-[(trichloroacetyl)amino]phenyl}propanamide](/img/structure/B5772856.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-methylbenzamide](/img/structure/B5772857.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5772858.png)